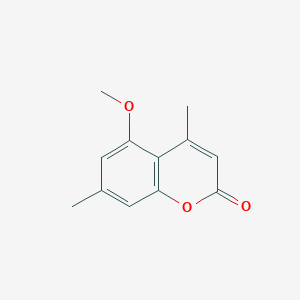![molecular formula C17H18ClN3O2 B5654874 1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5654874.png)
1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthesis of compounds structurally related to 1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine involves complex organic reactions aiming at achieving high specificity and yield. For example, Carceller et al. (1993) discussed the synthesis of a second generation of (cyanomethyl)piperazines, which showed increased oral activity and were evaluated through various pharmacological tests (Carceller et al., 1993). Additionally, Li Ning-wei (2005) outlined a method for synthesizing 1-(2,3-dichlorophenyl)piperazine, which shares a similar synthetic pathway, indicating the diverse methods that can be employed in synthesizing such compounds (Li Ning-wei, 2005).
Molecular Structure Analysis
The molecular structure of compounds like 1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine is crucial for understanding their chemical behavior and pharmacological potential. Şahin et al. (2012) provided detailed insights into the molecular structure of a similar compound through spectroscopic studies and single-crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the compound's interactions and stability (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine and its derivatives are essential for exploring its functional applications and chemical behavior. The work by Ashimori et al. (1991) on the synthesis and pharmacological effects of optically active derivatives highlights the compound's versatility and the impact of structural variations on its chemical properties and biological activity (Ashimori et al., 1991).
Physical Properties Analysis
Understanding the physical properties of 1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine, such as solubility, melting point, and stability, is crucial for its application in various scientific fields. However, specific studies focusing on these aspects were not highlighted in the search results, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with biological molecules, define the compound's potential in pharmacological and biochemical applications. For instance, Naylor et al. (1993) discussed the synthesis and activity of kappa-opioid receptor agonists, demonstrating the compound's chemical versatility and potential for developing targeted therapies (Naylor et al., 1993).
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-5-1-2-6-15(14)23-13-17(22)21-11-9-20(10-12-21)16-7-3-4-8-19-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZXDPCLRCRHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-imidazol-2-ylmethyl)-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5654806.png)
![{(3R*,4R*)-1-(4-chlorobenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5654808.png)
![5-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5654828.png)
![N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide](/img/structure/B5654834.png)
![ethyl 4-(4-fluorophenyl)-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B5654851.png)
![2-methyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrimidine](/img/structure/B5654854.png)
![5-[(benzylthio)methyl]-2-methoxybenzoic acid](/img/structure/B5654856.png)
![isopropyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5654860.png)


![1-[(4-ethoxyphenyl)sulfonyl]indoline](/img/structure/B5654901.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylbenzamide](/img/structure/B5654912.png)